molecular formula C9H11ClO B14052311 3-Chloro-4-isopropylphenol

3-Chloro-4-isopropylphenol

Cat. No.: B14052311
M. Wt: 170.63 g/mol
InChI Key: JFHHZQIDWABJOL-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylphenol typically involves the chlorination of 4-isopropylphenol. One common method includes the reaction of 4-isopropylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Brominated or nitrated phenol derivatives

Scientific Research Applications

3-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropylphenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group binds to proteins on the cell membrane, disrupting its integrity and causing the contents of the bacterial cell to leak out. This leads to cell death and provides the compound with its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-isopropylphenol is unique due to the presence of both a chlorine atom and an isopropyl group on the phenol ring. This structural specificity enhances its lipophilicity and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

3-chloro-4-propan-2-ylphenol

InChI

InChI=1S/C9H11ClO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3

InChI Key

JFHHZQIDWABJOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)Cl

Origin of Product

United States

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